Antibacterial Activity Differentiation: N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide as Prokaryote Translation Inhibitor
N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide belongs to the N-pyridyl-substituted carboxypiperidine amide class, which was identified via high-throughput screening as a new class of prokaryote translation inhibitors [1]. The most promising compound within this class demonstrated an MIC of 12 μg/mL in antibacterial assays [1]. However, the exact MIC value for N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide specifically has not been reported in publicly available primary literature. This class exhibits antibacterial activity through translation inhibition, a mechanism distinct from DNA biosynthesis inhibition as confirmed by dual-reporter gene constructs (RFP and Katushka2S) [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Specific MIC value for this compound not reported in open literature |
| Comparator Or Baseline | Most promising compound within same class: MIC = 12 μg/mL |
| Quantified Difference | Not quantifiable for target compound specifically |
| Conditions | Antibacterial assay; dual-reporter gene constructs (RFP and Katushka2S) to differentiate translation inhibition from DNA biosynthesis inhibition |
Why This Matters
The prokaryote-specific translation inhibition mechanism distinguishes this compound class from broad-spectrum antibacterials and suggests potential for selective targeting of bacterial protein synthesis without affecting eukaryotic translation machinery.
- [1] Ivanenkov YA, Komarova ES, Osterman IA, et al. N-Pyridyl-Substituted Carboxypiperidine Amides: A New Class of Prokaryote Translation Inhibitors. Pharmaceutical Chemistry Journal. 2019;53(3):225-229. View Source
